amine hydrochloride](/img/structure/B13458984.png)
[1-(1,2-Benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride: is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride typically involves the reaction of benzoxazole derivatives with appropriate alkylating agents. The process generally includes:
Formation of Benzoxazole Core: This step involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation: The benzoxazole core is then alkylated using propan-2-yl halides in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is further reacted with methylamine to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzoxazole derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to these targets and altering their activity, which can result in therapeutic outcomes.
Comparison with Similar Compounds
Benzoxazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzoxazole: A derivative with similar structural features and biological properties.
6-Methylbenzoxazole: Another benzoxazole derivative with potential bioactivity.
Uniqueness: What sets 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride apart from other similar compounds is its unique substitution pattern, which may confer distinct biological activities and therapeutic potential. Its specific structural features allow for targeted interactions with molecular targets, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(1,2-benzoxazol-6-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(12-2)5-9-3-4-10-7-13-14-11(10)6-9;/h3-4,6-8,12H,5H2,1-2H3;1H |
InChI Key |
RIZGLGQNZPDCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=NO2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


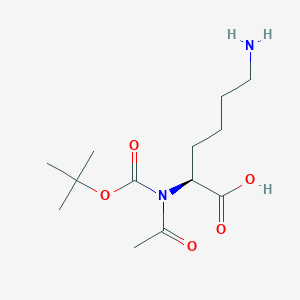
![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
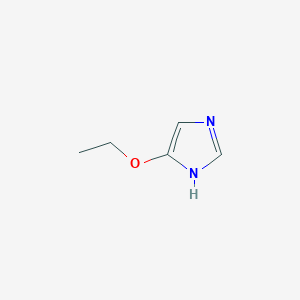
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)
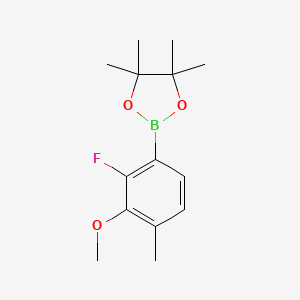
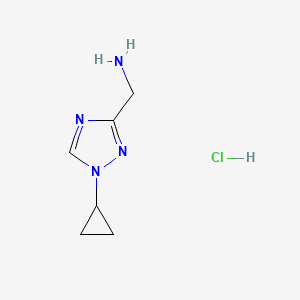
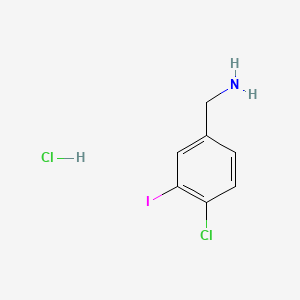
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)

![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
